![molecular formula C14H16N2O2 B5622115 N-(3-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5622115.png)
N-(3-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives involves several key steps, including condensation, cyclization, and functional group transformations. For example, compounds similar to N-(3-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized through a multi-step process starting from basic precursors like ethyl esters and amino compounds, followed by cyclization and functional group modification to achieve the desired isoxazole core and substituents (Fu-b, 2014).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including N-(3-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, is characterized by X-ray crystallography and spectroscopic methods. These compounds typically exhibit planar conformations around the isoxazole ring, with substituents influencing the overall molecular geometry and stability through intramolecular interactions and steric effects (Sharma et al., 2016).
Chemical Reactions and Properties
Isoxazole derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the reactive nature of the isoxazole ring. The presence of substituents like the ethylphenyl and dimethyl groups can significantly influence the reactivity and selectivity of these compounds in chemical transformations (Yu et al., 2009).
Physical Properties Analysis
The physical properties of N-(3-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, such as melting point, solubility, and crystallinity, are crucial for its application in various domains. These properties are influenced by the molecular structure and the nature of substituents, impacting the compound's behavior in different solvents and conditions (Saeed et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-11-6-5-7-12(8-11)15-14(17)13-9(2)16-18-10(13)3/h5-8H,4H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENNIIZDWXQQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
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